

Cross-referencing experimental data of 2,4-Dimethoxypyridine with literature values

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4-Dimethoxypyridine

Cat. No.: B102433

[Get Quote](#)

A Comparative Guide to 2,4-Dimethoxypyridine for Researchers

For researchers, scientists, and professionals in drug development, **2,4-Dimethoxypyridine** is a versatile heterocyclic building block. Its unique electronic and steric properties, conferred by the two methoxy groups on the pyridine ring, make it a valuable intermediate in the synthesis of novel pharmaceuticals and agrochemicals. This guide provides a comparative analysis of **2,4-Dimethoxypyridine** against its structural isomers, supported by literature-derived data and detailed experimental protocols for its synthesis and characterization.

Physicochemical Properties: A Comparative Analysis

The position of the methoxy groups on the pyridine ring significantly influences the physical and spectral properties of the molecule. Below is a comparison of **2,4-Dimethoxypyridine** with its isomers.

Property	2,4-Dimethoxypyridine	2,6-Dimethoxypyridine	3,4-Dimethoxypyridine	3,5-Dimethoxypyridine
CAS Number	18677-43-5[1]	6231-18-1[2]	109613-93-6[3]	18677-48-0[4]
Molecular Formula	C ₇ H ₉ NO ₂ [1]	C ₇ H ₉ NO ₂ [2]	C ₇ H ₉ NO ₂ [3]	C ₇ H ₉ NO ₂ [4]
Molecular Weight	139.15 g/mol [1]	139.15 g/mol [2]	139.15 g/mol [3]	139.15 g/mol [4]
Appearance	Colorless Liquid[1]	Colorless to Light Yellow Liquid[2]	-	Colorless to Pale Yellow Oil[4]
Boiling Point (°C)	-	178-180	202.6 ± 20.0[3]	225.6 ± 20.0[4]
Density (g/mL at 25°C)	-	1.053	1.064 (Predicted) [3]	1.064 (Predicted) [4]
Refractive Index (n _{20/D})	-	1.503	1.488[3]	-

Spectral Data Comparison

Spectroscopic data is crucial for the identification and characterization of isomers. While full spectral data for **2,4-Dimethoxypyridine** is not readily available in public databases, a comparison with its well-characterized isomers provides a useful reference.

Spectrum	2,4-Dimethoxypyridine	2,6-Dimethoxypyridine	3,4-Dimethoxypyridine	3,5-Dimethoxypyridine
¹ H NMR (CDCl ₃ , ppm)	Data not available	7.45 (t, 1H), 6.28 (d, 2H), 3.89 (s, 6H)[5]	Data not available	Data not available
¹³ C NMR (CDCl ₃ , ppm)	Data not available	Data not available	Data not available	Data not available
Key IR Peaks (cm ⁻¹)	Data not available	Data available[6]	Data not available	Data not available
Mass Spec (m/z)	Data not available	139 (M+), 138, 124, 110, 109, 94, 80[5]	Data not available	Data not available

Experimental Protocols

The following protocols provide a general methodology for the synthesis and characterization of dimethoxypyridines, which can be adapted for **2,4-Dimethoxypyridine**.

Synthesis of Dimethoxypyridines via Nucleophilic Substitution

This protocol is based on the synthesis of 2,6-dimethoxypyridine from 2,6-dichloropyridine and can be adapted for the synthesis of **2,4-dimethoxypyridine** from 2,4-dichloropyridine.

Materials:

- Dichloropyridine isomer (e.g., 2,4-dichloropyridine)
- Sodium hydroxide (solid)
- Methanol (anhydrous)
- Dichloromethane

- Anhydrous sodium sulfate
- Deionized water

Procedure:

- In a three-necked flask, combine the dichloropyridine (1 equivalent), sodium hydroxide (2 equivalents), and anhydrous methanol.
- Reflux the reaction mixture for approximately 8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[\[2\]](#)
- After completion, cool the reaction mixture to room temperature.
- Remove the methanol under reduced pressure using a rotary evaporator.[\[2\]](#)
- Dilute the residue with deionized water and perform a liquid-liquid extraction with dichloromethane (3x).
- Combine the organic phases and dry over anhydrous sodium sulfate.
- Filter the mixture and remove the dichloromethane under reduced pressure to yield the crude product.
- Purify the crude product by vacuum distillation to obtain the pure dimethoxypyridine.[\[2\]](#)

Characterization Protocols

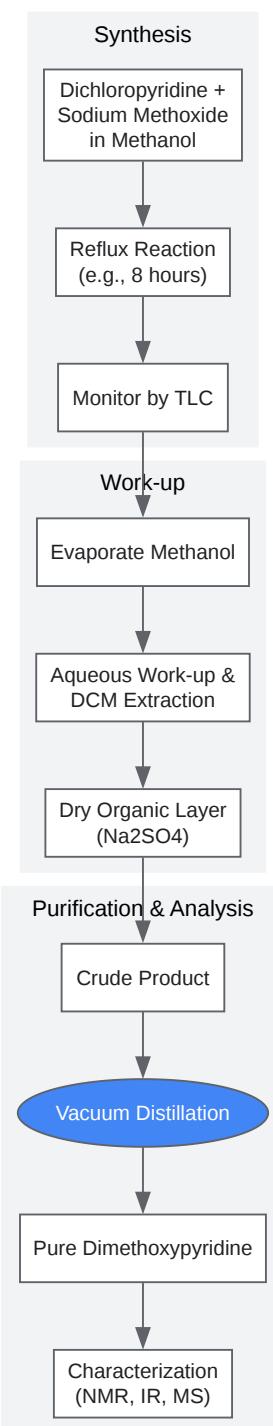
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H and ^{13}C NMR: Dissolve a small sample of the purified product in an appropriate deuterated solvent (e.g., CDCl_3). Record the spectra on a 400 MHz or higher NMR spectrometer. Chemical shifts should be reported in ppm relative to tetramethylsilane (TMS).

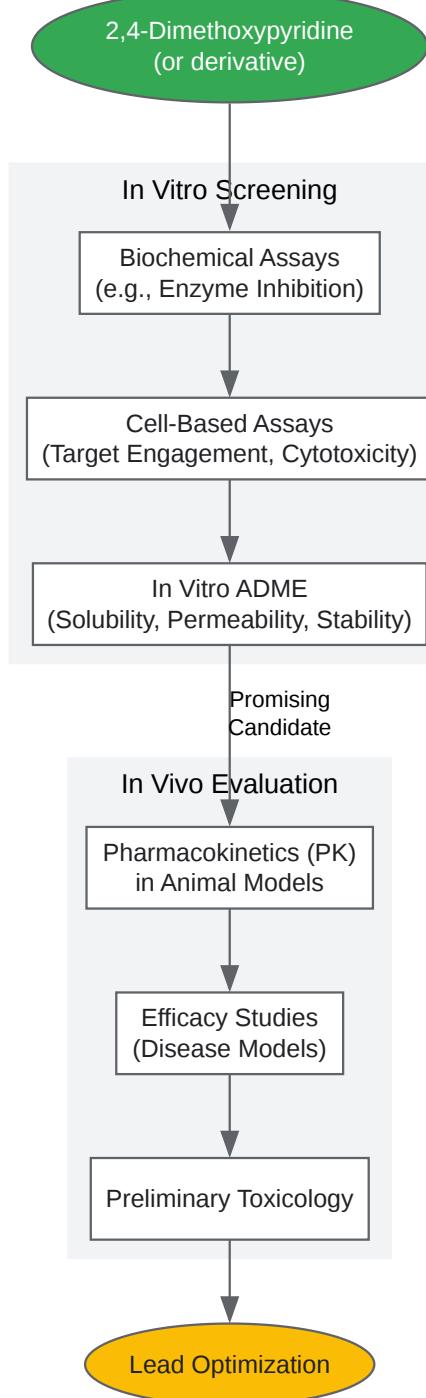
2. Infrared (IR) Spectroscopy:

- Acquire the IR spectrum of the neat liquid product using an FT-IR spectrometer with an ATR accessory. Key vibrational frequencies corresponding to C-O, C=N, C=C, and C-H bonds

should be identified.


3. Mass Spectrometry (MS):

- Obtain the mass spectrum using a GC-MS system with electron ionization (EI). The molecular ion peak (M^+) should correspond to the molecular weight of the compound (139.15 g/mol). Analyze the fragmentation pattern to confirm the structure.


Experimental and Logical Workflows

The following diagrams, generated using Graphviz, illustrate a typical synthesis and purification workflow, and a logical screening cascade for drug discovery applications.

Synthesis and Purification Workflow for Dimethoxypyridines

Drug Discovery Screening Cascade for a Novel Pyridine Derivative

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 2,6-Dimethoxypyridine | 6231-18-1 [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 3,5-Dimethoxypyridine CAS#: 18677-48-0 [amp.chemicalbook.com]
- 5. 2,6-Dimethoxypyridine(6231-18-1) 1H NMR spectrum [chemicalbook.com]
- 6. 2,6-Dimethoxypyridine | C7H9NO2 | CID 80378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cross-referencing experimental data of 2,4-Dimethoxypyridine with literature values]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b102433#cross-referencing-experimental-data-of-2-4-dimethoxypyridine-with-literature-values>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com